molecular formula C19H19N5S2 B13373386 4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline

4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-N,N-dimethylaniline

Cat. No.: B13373386
M. Wt: 381.5 g/mol
InChI Key: RBZXIWGDSCXDPK-UHFFFAOYSA-N
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Description

N-(4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine: is a complex organic compound that belongs to the class of triazolothiadiazoles This compound is characterized by its unique structure, which includes a benzylsulfanyl group, a triazolothiadiazole ring, and a dimethylamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the triazolothiadiazole ring: This step involves the cyclization of appropriate precursors under specific conditions to form the triazolothiadiazole ring.

    Introduction of the benzylsulfanyl group: The benzylsulfanyl group is introduced through a nucleophilic substitution reaction.

    Attachment of the dimethylamine group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of specific catalysts, solvents, and reaction conditions to enhance the efficiency of each step.

Chemical Reactions Analysis

Types of Reactions

N-(4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine: can undergo various chemical reactions, including:

    Oxidation: The benzylsulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The triazolothiadiazole ring can be reduced under specific conditions.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzylsulfanyl group can yield sulfoxides or sulfones, while reduction of the triazolothiadiazole ring can yield partially or fully reduced derivatives.

Scientific Research Applications

N-(4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine: has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Research may explore its potential as a therapeutic agent for various diseases.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine involves its interaction with specific molecular targets. The benzylsulfanyl group and the triazolothiadiazole ring may interact with enzymes or receptors, leading to modulation of their activity. The dimethylamine group may enhance the compound’s solubility and bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-{3-[(methylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine
  • N-(4-{3-[(ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine

Uniqueness

The uniqueness of N-(4-{3-[(benzylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}phenyl)-N,N-dimethylamine lies in the presence of the benzylsulfanyl group, which imparts specific chemical properties and potential biological activities that may not be present in similar compounds with different substituents.

Properties

Molecular Formula

C19H19N5S2

Molecular Weight

381.5 g/mol

IUPAC Name

4-[3-(benzylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]-N,N-dimethylaniline

InChI

InChI=1S/C19H19N5S2/c1-23(2)16-10-8-15(9-11-16)18-22-24-17(20-21-19(24)26-18)13-25-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3

InChI Key

RBZXIWGDSCXDPK-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=C(C=C1)C2=NN3C(=NN=C3S2)CSCC4=CC=CC=C4

Origin of Product

United States

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